What is 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?
What is 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?
An In-Depth Technical Guide to 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid
Executive Summary
This guide provides a comprehensive technical overview of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a compound belonging to the fenamate class of molecules. While structurally similar to the well-known non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, the subject of this guide is a distinct chemical entity characterized by a nicotinic acid backbone instead of a benzoic acid one, and a 2,4-dimethylphenyl substituent. This document delineates its chemical identity, proposes a primary mechanism of action based on its structural class, outlines a detailed synthetic pathway, and provides robust protocols for its analytical characterization and biological evaluation. The content is tailored for researchers, medicinal chemists, and drug development professionals investigating novel anti-inflammatory and analgesic agents.
Chemical Identity and Physicochemical Properties
2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3 or pyridine-3-carboxylic acid[1][2]. It belongs to the fenamate class, which are anthranilic acid derivatives[3]. However, the presence of a pyridine ring in the nicotinic acid core distinguishes it from direct analogues like mefenamic acid, which is based on a benzoic acid structure.
The key structural difference lies in the core aromatic ring and the substitution pattern of the dimethylphenyl group. Mefenamic acid is 2-[(2,3 -Dimethylphenyl)amino]benzoic acid[3][4]. The topic of this guide is 2-[(2,4 -Dimethylphenyl)amino]nicotinic acid. This substitution of a benzene ring with a pyridine ring and the altered methyl group positions can significantly impact the compound's electronic distribution, solubility, metabolic stability, and receptor-binding affinity.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-[(2,4-Dimethylphenyl)amino]pyridine-3-carboxylic acid | Standard Nomenclature |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [5] |
| Molecular Weight | 242.27 g/mol | [5] |
| Predicted pKa | ~4-5 (carboxylic acid), ~2-3 (pyridine nitrogen) | Estimation based on analogues |
| Predicted LogP | 3.5 - 4.5 | Estimation based on analogues |
| Predicted Solubility | Practically insoluble in water; soluble in dilute alkali and organic solvents like DMSO, DMF, and methanol. | Based on fenamate class properties[6] |
| Appearance | Likely a white to off-white crystalline powder. | Based on fenamate class properties[6][7] |
Postulated Mechanism of Action: COX Inhibition
Based on its structural analogy to the fenamate class of NSAIDs, the primary mechanism of action for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammation, pain, and fever pathways.[8][10]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8]
By blocking the active site of COX enzymes, the compound would prevent the synthesis of prostaglandins like PGE₂, leading to a reduction in inflammation, pain (analgesia), and fever (antipyresis).[10][11] The relative selectivity for COX-1 versus COX-2 would be a critical determinant of the compound's efficacy and side-effect profile. Non-selective inhibition, particularly of COX-1, is associated with gastrointestinal side effects, a common issue with many traditional NSAIDs.[8]
Caption: Postulated mechanism of action via COX-1 and COX-2 inhibition.
Chemical Synthesis Workflow
The synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid can be achieved via a modified Ullmann condensation reaction, a standard method for preparing fenamate analogues.[6][12] The procedure involves the coupling of a halonicotinic acid with the corresponding aniline derivative in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), 2,4-dimethylaniline (1.2 eq), and potassium carbonate (2.0 eq) as the base.
-
Solvent and Catalyst: Add N,N-Dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).
-
Reaction: Heat the mixture to 120-130°C and maintain under reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of ~3-4 using 2M hydrochloric acid (HCl). This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Ensuring the purity and identity of the synthesized compound is critical. HPLC is the standout method for the quantification of fenamates from pharmaceutical dosage forms.[13] A robust stability-indicating HPLC method is essential for quality control.
Protocol: HPLC Purity Analysis
This protocol is adapted from established USP methods for mefenamic acid.[14][15]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~0.2 mg/mL.[15]
-
Test Solution: Prepare the synthesized sample in the mobile phase to the same approximate concentration.
-
-
Analysis:
Biological Evaluation Workflow
To validate the postulated mechanism of action and determine the compound's therapeutic potential, a tiered biological screening approach is necessary.
Table 2: Biological Screening Cascade
| Tier | Assay Type | Objective | Key Parameters |
| 1 | In Vitro Enzyme Assay | Determine direct inhibitory activity on COX enzymes. | IC₅₀ for COX-1 and COX-2; Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀). |
| 2 | Cell-Based Assay | Evaluate activity in a cellular context (e.g., LPS-stimulated macrophages). | Inhibition of PGE₂ production. |
| 3 | In Vivo Efficacy Model | Assess anti-inflammatory and analgesic effects in an animal model. | Reduction in paw edema (Carrageenan-induced paw edema model); Increase in pain threshold (Hot plate or tail-flick test). |
| 4 | Preliminary Toxicology | Profile off-target effects and safety. | Cytotoxicity assays; In vivo assessment of gastric irritation and renal function. |
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"Start" -> "Tier1"; "Tier1" -> "Decision1"; "Decision1" -> "Tier2" [label="Yes"]; "Decision1" -> "Stop" [label="No"]; "Tier2" -> "Decision2"; "Decision2" -> "Tier3" [label="Yes"]; "Decision2" -> "Stop" [label="No"]; "Tier3" -> "Decision3"; "Decision3" -> "Tier4" [label="Yes"]; "Decision3" -> "Stop" [label="No"]; "Tier4" -> "Proceed"; }
Caption: Tiered workflow for the biological evaluation of the novel compound.
Safety and Toxicological Considerations
As a member of the NSAID class, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is anticipated to carry similar safety risks. Professionals must be aware of potential adverse effects, which are mechanistically linked to COX inhibition.[17][18]
-
Gastrointestinal Effects: Inhibition of COX-1 can impair the protective stomach lining, potentially leading to ulcers and bleeding.[8][17]
-
Cardiovascular Risks: Some NSAIDs are associated with an increased risk of heart attack and stroke.[17]
-
Renal Effects: Prostaglandins are vital for maintaining renal blood flow; their inhibition can lead to kidney problems, especially in susceptible individuals.[19]
-
Hypersensitivity: Allergic reactions can occur in individuals sensitive to other NSAIDs.[19]
Conclusion and Future Directions
2-[(2,4-Dimethylphenyl)amino]nicotinic acid represents an unexplored analogue in the well-established fenamate class of NSAIDs. The strategic replacement of the benzoic acid core with a nicotinic acid moiety offers a valuable opportunity for new intellectual property and potentially improved pharmacological properties, such as altered selectivity, better solubility, or a different metabolic profile. The technical framework provided in this guide—from a robust synthetic route to a comprehensive screening cascade—offers a clear and scientifically grounded path for its investigation as a novel therapeutic agent. Future research should focus on executing these protocols to determine its COX inhibition profile, confirm its efficacy in preclinical models, and establish a preliminary safety profile relative to existing NSAIDs like mefenamic acid.
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